

# (S)-3-Phosphoglyceric acid-13C3 sodium salt

## CAS number inquiry

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### Compound of Interest

Compound Name: (S)-3-Phosphoglyceric acid-  
13C3sodium

Cat. No.: B13415046

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## Technical Guide: (S)-3-Phosphoglyceric acid-13C3 sodium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-3-Phosphoglyceric acid-13C3 sodium salt, a stable isotope-labeled metabolite crucial for metabolic research. This document details its chemical properties, its central role in metabolic pathways, and its application in metabolic flux analysis, particularly for professionals in drug development and life sciences.

### Compound Identification and Properties

(S)-3-Phosphoglyceric acid-13C3 sodium salt is the isotopically labeled form of a key metabolic intermediate, with carbon-13 atoms incorporated at all three carbon positions. This labeling allows for its use as a tracer in metabolic studies.

Property	Value	Source
Chemical Name	(S)-3-Phosphoglyceric acid- 13C3 sodium salt	-
Molecular Formula	$^{13}\text{C}_3\text{H}_6\text{O}_7\text{P}\cdot x\text{Na}$	[1]
Molecular Weight	189.04 g/mol (free acid)	[2]
CAS Number	While a specific CAS number for the 13C3 labeled (S)-isomer is not consistently reported, the unlabeled L-isomer (the naturally occurring form) has the CAS number 73358-94-8.[2][3] One supplier lists 51756-80-0 for L-3-Phosphoglyceric Acid 13C3 Sodium Salt; however, this CAS number is also associated with a rifabutin impurity by other vendors.[1] Researchers should verify the CAS number with their specific supplier.	-
Purity	>95% (via HPLC)	[1]
Storage Temperature	-20°C	[1]

## Role in Central Carbon Metabolism

(S)-3-Phosphoglyceric acid (3-PGA) is a pivotal intermediate in two fundamental metabolic pathways: glycolysis and the Calvin cycle.[4] Its position at the intersection of catabolic and anabolic routes makes it a critical node for cellular energy production and biosynthesis.

## Glycolysis

In the glycolytic pathway, 3-PGA is formed from 1,3-bisphosphoglycerate in a reaction that generates ATP. It is subsequently isomerized to 2-phosphoglycerate by the enzyme

phosphoglycerate mutase. The concentration and flux through 3-PGA are tightly regulated and reflect the overall rate of glycolysis.

## Serine Biosynthesis

3-PGA is the entry point for the serine biosynthesis pathway. The enzyme phosphoglycerate dehydrogenase catalyzes the oxidation of 3-PGA to 3-phosphohydroxypyruvate, initiating a series of reactions that produce serine and subsequently other amino acids like glycine and cysteine. The flux through this pathway is critical for nucleotide synthesis and cellular redox balance.

## Allosteric Regulation

Beyond its role as a metabolic intermediate, 3-PGA can also function as a signaling molecule through allosteric regulation of enzymes. For instance, in the hyperthermophilic archaeon *Pyrobaculum aerophilum*, 3-phosphoglycerate has been identified as a potent allosteric activator of pyruvate kinase, a key regulatory enzyme in glycolysis.<sup>[5]</sup> Additionally, the binding of 3-phosphoglycerate to phosphoglycerate kinase is a key part of the allosteric signaling that leads to the enzyme's conformational changes necessary for its catalytic activity.<sup>[6][7][8][9]</sup> In some organisms, D-3-phosphoglycerate dehydrogenase, the first enzyme in the serine biosynthesis pathway, is allosterically inhibited by the end-product L-serine, demonstrating a feedback mechanism where 3-PGA flux is regulated.<sup>[10]</sup>

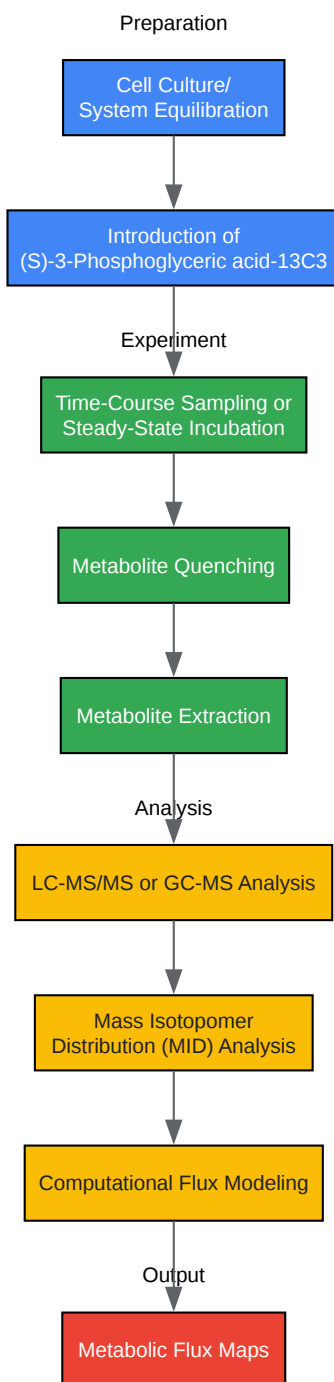
## Experimental Applications: Metabolic Flux Analysis

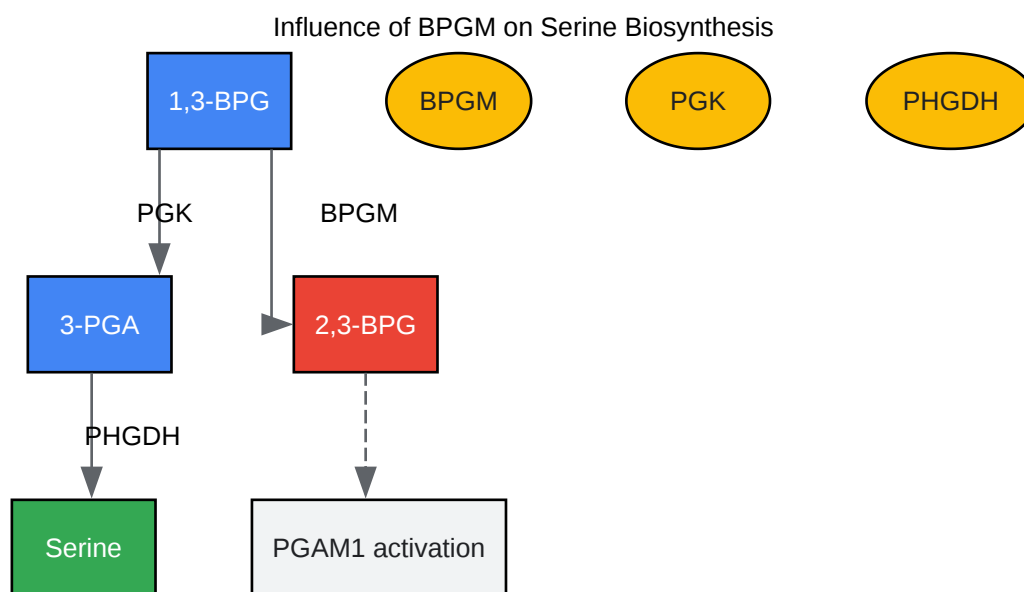
The primary application of (S)-3-Phosphoglyceric acid-<sup>13</sup>C<sub>3</sub> sodium salt is in <sup>13</sup>C-Metabolic Flux Analysis (<sup>13</sup>C-MFA).<sup>[11][12][13]</sup> This powerful technique allows researchers to quantify the rates (fluxes) of metabolic pathways in living cells. By introducing a <sup>13</sup>C-labeled substrate and tracking the incorporation of the heavy isotope into downstream metabolites, a detailed map of cellular metabolism can be constructed.

While <sup>13</sup>C-labeled glucose is a more common tracer for analyzing upper glycolysis and the pentose phosphate pathway, the direct introduction of <sup>13</sup>C-labeled 3-phosphoglycerate can provide more specific insights into the flux through lower glycolysis and branching pathways like serine biosynthesis.<sup>[11][14]</sup>

## General Experimental Workflow for <sup>13</sup>C-MFA

The following diagram outlines a general workflow for a metabolic flux analysis experiment using a  $^{13}\text{C}$ -labeled tracer.

General Workflow for  $^{13}\text{C}$ -Metabolic Flux Analysis



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